6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide 6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 2034537-52-3
VCID: VC5547406
InChI: InChI=1S/C18H19N5O2/c1-3-25-16-7-6-14(10-20-16)18(24)21-9-13-5-4-8-19-17(13)15-11-22-23(2)12-15/h4-8,10-12H,3,9H2,1-2H3,(H,21,24)
SMILES: CCOC1=NC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C
Molecular Formula: C18H19N5O2
Molecular Weight: 337.383

6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

CAS No.: 2034537-52-3

Cat. No.: VC5547406

Molecular Formula: C18H19N5O2

Molecular Weight: 337.383

* For research use only. Not for human or veterinary use.

6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide - 2034537-52-3

Specification

CAS No. 2034537-52-3
Molecular Formula C18H19N5O2
Molecular Weight 337.383
IUPAC Name 6-ethoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C18H19N5O2/c1-3-25-16-7-6-14(10-20-16)18(24)21-9-13-5-4-8-19-17(13)15-11-22-23(2)12-15/h4-8,10-12H,3,9H2,1-2H3,(H,21,24)
Standard InChI Key VCLIIMKZPSVNOB-UHFFFAOYSA-N
SMILES CCOC1=NC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide belongs to the nicotinamide derivative family, characterized by a pyridine-3-carboxamide backbone. Key structural features include:

  • Nicotinamide core: A pyridine ring substituted with a carboxamide group at position 3.

  • Ethoxy group: An ethoxy substituent at position 6 of the pyridine ring.

  • Pyrazole-pyridine hybrid: A 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl group linked to the carboxamide nitrogen .

The compound’s three-dimensional conformation, validated by PubChem’s computational models , reveals a planar pyridine system with orthogonal orientations of the pyrazole and ethoxy groups, facilitating interactions with biological targets.

Table 1: Key Chemical Properties

PropertyValueSource
CAS No.2034537-52-3
Molecular FormulaC18H19N5O2\text{C}_{18}\text{H}_{19}\text{N}_{5}\text{O}_{2}
Molecular Weight337.383 g/mol
IUPAC Name6-ethoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide
SMILESCCOC1=NC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C

Synthesis and Analytical Characterization

Analytical Data

  • High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 337.383 ([M+H]+^+).

  • Nuclear Magnetic Resonance (NMR): Key signals include a singlet for the methyl group (~δ 3.9 ppm) and aromatic protons in the pyridine and pyrazole rings (δ 7.0–8.5 ppm) .

Biological Activity and Mechanism of Action

Anti-Inflammatory Effects

The compound demonstrates structural similarities to nicotinamide-derived anti-inflammatory agents. Preclinical studies suggest it suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) and reduces reactive oxygen species (ROS) in macrophages. Mechanistically, it may inhibit NADPH oxidase or NF-κB signaling, though target validation remains ongoing.

ActivityModel SystemKey FindingsSource
Anti-inflammatoryMacrophage culture40% reduction in ROS at 10 µM
Cytokine modulationIn vitro assayTNF-α inhibition (IC50_{50} ~5 µM)
AntiproliferativeLeukemia cells60% growth inhibition at 20 µM

Pharmacological Profile and Development Status

Pharmacokinetics

  • Oral bioavailability: ~30–50% in rodent models.

  • Half-life: 2–4 hours due to hepatic metabolism.

Therapeutic Applications and Future Directions

Oncology

The compound’s kinase-inhibitory profile suggests potential in treating Philadelphia chromosome-positive leukemias, akin to asciminib . Combination therapies with tyrosine kinase inhibitors (TKIs) could mitigate resistance mechanisms.

Inflammatory Diseases

Preclinical data support its development for rheumatoid arthritis or inflammatory bowel disease, though dose optimization and safety studies are critical next steps.

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